![molecular formula C19H20N2O4S B12294313 [5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)

[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

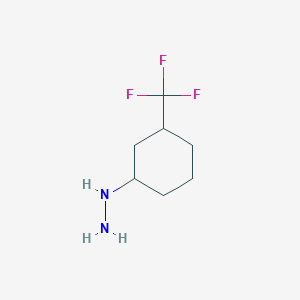

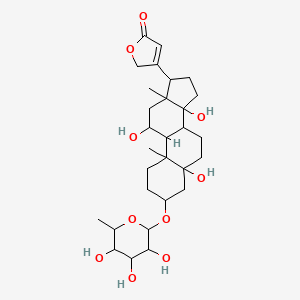

Le N,N,O-Tridésméthyl Diltiazem est un métabolite du Diltiazem, un bloqueur des canaux calciques benzothiazépinés utilisé principalement pour traiter l'hypertension et l'angine de poitrine . Le composé a pour formule moléculaire C19H20N2O4S et une masse moléculaire de 372,44 g/mol . Il est caractérisé par sa structure unique, qui comprend un groupe acétyloxy, un groupe aminoéthyle et un groupe hydroxyphényle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N,N,O-Tridésméthyl Diltiazem implique généralement la déméthylation du Diltiazem. Ce processus peut être réalisé par le biais de diverses réactions chimiques, y compris l'utilisation d'agents de déméthylation tels que le tribromure de bore (BBr3) ou l'hydrure de lithium et d'aluminium (LiAlH4) . Les conditions réactionnelles exigent souvent des températures contrôlées et des solvants spécifiques pour assurer l'élimination sélective des groupes méthyles sans affecter les autres groupes fonctionnels .

Méthodes de production industrielle

Dans les environnements industriels, la production du N,N,O-Tridésméthyl Diltiazem implique des réacteurs chimiques à grande échelle où le processus de déméthylation est optimisé pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) garantit la production efficace du composé.

Analyse Des Réactions Chimiques

Types de réactions

Le N,N,O-Tridésméthyl Diltiazem subit diverses réactions chimiques, notamment :

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4) en conditions acides ou neutres.

Réduction : Borohydrure de sodium (NaBH4) dans du méthanol ou de l'éthanol.

Substitution : Nucléophiles tels que les amines ou les thiols dans des solvants polaires.

Principaux produits formés

Oxydation : Formation d'oxydes et de dérivés hydroxylés.

Réduction : Formation d'amines et d'alcools réduits.

Substitution : Formation de dérivés benzothiazépinés substitués.

Applications de recherche scientifique

Le N,N,O-Tridésméthyl Diltiazem a plusieurs applications dans la recherche scientifique :

Biologie : Étudié pour ses effets sur les canaux calciques dans les modèles cellulaires.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et systèmes d'administration de médicaments.

Mécanisme d'action

Le N,N,O-Tridésméthyl Diltiazem exerce ses effets en inhibant l'afflux d'ions calcium dans les cellules musculaires lisses cardiaques et vasculaires pendant la dépolarisation . Cette inhibition conduit à la relaxation des muscles lisses vasculaires, ce qui entraîne une vasodilatation et une diminution de la pression artérielle . Le composé cible les canaux calciques sensibles à la tension, en modulant leur activité et en affectant les niveaux de calcium intracellulaire .

Applications De Recherche Scientifique

N,N,O-Tridesmethyl Diltiazem has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.

Biology: Studied for its effects on calcium channels in cellular models.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

N,N,O-Tridesmethyl Diltiazem exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The compound targets voltage-sensitive calcium channels, modulating their activity and affecting intracellular calcium levels .

Comparaison Avec Des Composés Similaires

Composés similaires

N-Désméthyl Diltiazem : Un autre métabolite du Diltiazem avec des propriétés pharmacologiques similaires.

Désacétyl Diltiazem : Un métabolite qui présente également une activité de blocage des canaux calciques.

Diltiazem : Le composé parent, largement utilisé en clinique pour les affections cardiovasculaires.

Unicité

Le N,N,O-Tridésméthyl Diltiazem est unique en raison de ses modifications structurales spécifiques, qui confèrent des propriétés pharmacocinétiques et pharmacodynamiques distinctes par rapport aux autres métabolites . Son schéma de déméthylation sélective permet des applications de recherche ciblées et des avantages thérapeutiques potentiels .

Propriétés

Formule moléculaire |

C19H20N2O4S |

|---|---|

Poids moléculaire |

372.4 g/mol |

Nom IUPAC |

[5-(2-aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |

InChI |

InChI=1S/C19H20N2O4S/c1-12(22)25-17-18(13-6-8-14(23)9-7-13)26-16-5-3-2-4-15(16)21(11-10-20)19(17)24/h2-9,17-18,23H,10-11,20H2,1H3 |

Clé InChI |

HLUHIUIPTZZNFN-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294238.png)

![2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12294250.png)

![6-[1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12294256.png)

![2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12294269.png)

![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)

![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)